molecular formula C21H23N3O5S3 B2866911 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 922649-39-6

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2866911
CAS No.: 922649-39-6
M. Wt: 493.61
InChI Key: JUUVXZAZZXHSMB-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule provided for research purposes. This compound features a piperidine carboxamide core, a common structural motif in medicinal chemistry, and is built around a thiazole scaffold linked to a 2,4-dimethoxyphenyl group and a thiophene sulfonyl moiety. Compounds with these structural features are frequently investigated for their potential to interact with key biological targets, such as ion channels and enzymes . For instance, research on analogous molecules has identified potent and selective activators of potassium channels like KCNQ1 (Kv7.1), which are important in cardiac electrophysiology . Other related structures are explored as multitarget-directed ligands for targets such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), representing a promising strategy for managing pain and inflammation . The presence of the sulfonamide group also suggests potential for investigation in enzyme inhibition studies. This product is intended for use in biochemical and pharmacological research, including target identification, mechanism of action studies, and structure-activity relationship (SAR) campaigns. It is supplied with guaranteed high purity and stability. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S3/c1-28-15-5-6-16(18(12-15)29-2)17-13-31-21(22-17)23-20(25)14-7-9-24(10-8-14)32(26,27)19-4-3-11-30-19/h3-6,11-14H,7-10H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUVXZAZZXHSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the thiazole ring, the piperidine ring, and the attachment of the thiophene sulfonyl group. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Piperidine Ring: This step often involves the reduction of a pyridine derivative or the cyclization of a suitable precursor.

    Attachment of the Thiophene Sulfonyl Group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiators include:

  • Thiazole substituents : A 2,4-dimethoxyphenyl group at position 4 of the thiazole ring.
  • Piperidine linkage : A carboxamide bond at position 4 of the piperidine.
  • Sulfonyl group : Thiophene-2-sulfonyl instead of more common aryl or tosyl groups.

Table 1: Structural Comparison with Analogs

Compound Name Thiazole Substituent Piperidine Functionalization Sulfonyl Group Key References
Target Compound 4-(2,4-dimethoxyphenyl) 4-carboxamide Thiophen-2-yl
ML277 () 4-(4-methoxyphenyl) 2-carboxamide (R-configuration) Tosyl (p-toluenesulfonyl)
Compound 7 () 4-phenyl 4-hydroxypiperidin-1-yl-acetamide None
Compound 3a–s () 4-methyl, 2-(4-pyridinyl) 5-carboxamide (variable amines) None

Key Observations :

Thiazole Substituents: The 2,4-dimethoxyphenyl group in the target compound enhances electron-donating effects compared to ML277’s 4-methoxyphenyl. This may improve solubility or π-π stacking interactions in hydrophobic binding pockets.

Sulfonyl Group :

  • The thiophene-2-sulfonyl group offers a smaller steric profile and distinct electronic properties compared to ML277’s tosyl group. Thiophene’s aromaticity and sulfur atom may facilitate interactions with cysteine residues or metal ions in target proteins .

Piperidine Functionalization :

  • The 4-carboxamide linkage in the target compound contrasts with ML277’s 2-carboxamide and ’s hydroxyethyl-piperidine derivatives. Positional differences in the carboxamide bond could alter conformational flexibility and hydrogen-bonding capabilities .

Spectroscopic Data :

  • IR Spectroscopy: notes that C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches are critical for confirming thiazole and carboxamide structures. The absence of C=O in triazole derivatives (e.g., compounds 7–9) underscores the importance of functional group analysis .
  • NMR : Piperidine and sulfonyl protons in the target compound would resonate distinctively compared to ML277’s tosyl group, with methoxy protons appearing as singlets near δ 3.8–4.0 ppm .

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, mechanisms of action, and biological evaluations of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of Thiazole Ring : The initial step often involves the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide.
  • Introduction of Piperidine and Thiophene Groups : Subsequent reactions introduce the piperidine and thiophene moieties, often utilizing coupling strategies such as Suzuki-Miyaura coupling or other cross-coupling methods.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and thiophene rings have shown effectiveness against various pathogens:

  • Gram-positive Bacteria : Compounds similar to this compound were tested against Staphylococcus aureus and Bacillus cereus, demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range .
PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.22 - 0.25
Bacillus cereus0.47 - 1.4

Anticancer Activity

The compound's potential in cancer treatment is also noteworthy. Studies have explored its ability to inhibit key enzymes involved in cancer cell proliferation:

  • Targeting Thymidylate Synthase : Similar thiazole derivatives have been identified as potent inhibitors against thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. Compounds showed IC50 values ranging from 0.47 to 1.4 µM, indicating strong inhibitory activity .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking substrate access.
  • Receptor Modulation : It may act on specific receptors, influencing cellular signaling pathways through agonistic or antagonistic actions.
  • Biofilm Disruption : Some studies suggest that similar compounds can inhibit biofilm formation in bacteria, enhancing their efficacy against persistent infections .

Case Studies

Several case studies highlight the compound's potential:

  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives with similar structures significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Tests : Evaluations on cancer cell lines (e.g., HCT116, MCF7) revealed promising cytotoxic effects, suggesting that these compounds could serve as leads for novel anticancer therapies .

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